ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core (thieno[3,4-d]pyridazine) substituted with a phenyl group at position 3, a 4-ethoxybenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. Structural validation via crystallographic methods (e.g., SHELX programs) is critical for confirming its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-31-17-12-10-15(11-13-17)21(28)25-22-19-18(14-33-22)20(24(30)32-4-2)26-27(23(19)29)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSZGPHTAOQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoyl chloride with ethyl 5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine family. It has garnered interest in medicinal chemistry because of its potential biological activity, particularly as a modulator of the adenosine A1 receptor.
Structural and Chemical Information
- The molecular formula is C26H22F3N3O5S, with a molecular weight of approximately 531.51 g/mol.
- The structure includes a thienopyridazine core, an ethoxybenzamido group, and a trifluoromethylphenyl substituent. This arrangement allows for various interactions with biological targets.
Synthesis
The synthesis of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Potential Applications
The primary applications of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate lie in pharmacology and medicinal chemistry:
- It is categorized under 2-aminothienopyridazines, a class known for their diverse biological activities.
- These compounds are often explored for their roles as receptor modulators, particularly in the context of neurological and cardiovascular diseases.
- It has been identified as an antagonist of the adenosine A1 receptor, which is implicated in various physiological processes including cardiac function and neurotransmission. As an antagonist, it likely functions by competing with adenosine for binding at the receptor site, inhibiting adenosine-mediated signaling pathways involved in vasodilation and neurotransmission. The precise mechanism may involve conformational changes in the receptor that prevent downstream signaling cascades typically activated by adenosine binding.
Reactions
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can participate in several chemical reactions that are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Other similar compounds
Mechanism of Action
The mechanism of action of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyridazine derivatives exhibit structural diversity primarily through substitutions on the benzamido group, the phenyl ring, and the ester moiety. Below is a comparative analysis of key analogs:
Key Observations:
Electron-withdrawing groups (e.g., fluorine in ) may reduce metabolic stability compared to electron-donating groups (e.g., ethoxy in the target compound). The benzodioxole-amido variant features a fused oxygen-rich ring, which could influence binding to aromatic residues in protein targets.
Structural Insights: Crystallographic studies using programs like SHELXL confirm that substitutions at position 5 (benzamido derivatives) induce conformational changes in the thienopyridazine core, altering hydrogen-bonding networks. The 2-chlorophenyl analog demonstrates that halogenated aryl groups enhance inhibitory potency against tau aggregation, suggesting the target compound’s 4-ethoxy group may offer a balance between potency and solubility.
Research Findings and Structure–Activity Relationship (SAR)
- Tau Aggregation Inhibition: Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl in ) exhibit superior activity (IC50: 2 µM) compared to non-halogenated variants, likely due to hydrophobic interactions with tau fibrils.
- Metabolic Stability : Ethoxy substituents (as in the target compound) may mitigate rapid hepatic clearance compared to smaller groups like fluorine .
- Synthetic Accessibility : The ethyl carboxylate ester at position 1 is a common feature across analogs, enabling straightforward derivatization via hydrolysis or transesterification .
Notes
- Synthetic Challenges : Introduction of the 4-ethoxybenzamido group requires precise control during amide coupling to avoid side reactions.
- Applications: These compounds are research tools for studying neurodegenerative diseases; none are yet approved for clinical use.
Biological Activity
Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H21N3O5S
- Molecular Weight : 455.51 g/mol
Research indicates that this compound may interact with various biological targets. Preliminary studies suggest that it exhibits inhibitory activity against certain kinases and enzymes involved in cancer cell proliferation.
Inhibition of Kinases
In a study evaluating related compounds, it was noted that similar thieno[3,4-d]pyridazine derivatives demonstrated significant inhibition of protein kinases such as DYRK1A and CDK5. These kinases are critical in cell cycle regulation and proliferation pathways, suggesting that ethyl 5-(4-ethoxybenzamido)-4-oxo may exhibit similar properties .
Biological Activity and Efficacy
The biological activity of the compound has been assessed through various assays to evaluate its efficacy against cancer cell lines and other biological systems.
Anticancer Activity
In vitro studies have demonstrated that derivatives of thieno[3,4-d]pyridazine exhibit significant anti-proliferative effects against several human cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against breast and lung cancer cell lines .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 0.091 | PI3K pathway activation |
| A549 (Lung Cancer) | 0.125 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.150 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential therapeutic applications of ethyl 5-(4-ethoxybenzamido)-4-oxo in oncology:
- Study on Breast Cancer Cells : A study conducted on MCF7 cells revealed that the compound inhibited cell growth significantly by inducing G1 phase arrest and apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21 .
- Lung Cancer Models : In A549 lung cancer cells, the compound demonstrated cytotoxic effects mediated through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to ethyl 5-(4-ethoxybenzamido)-4-oxo is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological assessments indicate that these compounds exhibit low toxicity at therapeutic doses but require further investigation to establish safety profiles .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions starting with condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) generates the thieno[3,4-d]pyridazine core . Key optimizations include:
- Temperature control : Maintain reflux conditions (~100°C) during cyclization to enhance ring closure efficiency.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .
- Scale-up : Transition from batch to continuous flow reactors to improve reproducibility and reduce side reactions .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., δ 1.28 ppm for ethyl ester protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.4626) .
- IR spectroscopy : Identify carbonyl stretches (~1709 cm⁻¹ for ester groups) and amide bonds (~1648 cm⁻¹) .
- HPLC : Monitor reaction progress and purity (>95% by UV detection at 254 nm) .
Q. What preliminary assays are recommended to screen its biological activity?
Begin with in vitro cytotoxicity assays against cancer cell lines (e.g., A549, MCF-7) using MTT or resazurin-based protocols. IC₅₀ values typically range from 20–100 µM, depending on substituents . Parallel enzyme inhibition assays (e.g., kinase or protease targets) can identify mechanistic pathways. Use concentrations ≤10 µM to avoid non-specific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent variation : Replace the 4-ethoxybenzamido group with halogenated (e.g., 4-bromo) or electron-donating (e.g., 3-methoxy) analogues to modulate electron density and target binding .
- Core modification : Introduce methyl or trifluoromethyl groups to the phenyl ring to alter lipophilicity and metabolic stability .
- Bioisosteric replacement : Substitute the ethyl ester with isopropyl or tert-butyl esters to evaluate steric effects on potency .
Q. What crystallographic strategies resolve ambiguities in its 3D structure?
Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
Q. How can contradictory bioactivity data across cell lines be resolved?
Contradictions may arise from differential expression of targets (e.g., Hedgehog pathway components in medulloblastoma vs. pancreatic cancer). Mitigate this by:
- Transcriptomic profiling : Use RNA-seq to correlate target mRNA levels with IC₅₀ values .
- Proteomic validation : Perform Western blotting for pathway markers (e.g., Gli1 in Hedgehog inhibition) .
- Metabolic stability assays : Check for cytochrome P450-mediated degradation in hepatic microsomes, which varies by cell type .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Implant human cancer cells (e.g., colon HCT-116) into immunodeficient mice. Administer 10–50 mg/kg orally daily for 21 days; monitor tumor volume and body weight .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Optimize formulations (e.g., PEGylation) if clearance is rapid .
Q. Which computational methods predict its molecular targets and binding modes?
- Molecular docking : Use AutoDock Vina to simulate binding to Hedgehog pathway proteins (e.g., Smoothened receptor). Prioritize poses with ∆G ≤ -8 kcal/mol .
- QSAR modeling : Train models on IC₅₀ data from analogues to identify critical descriptors (e.g., polar surface area, logP) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How does pH influence its stability in biological matrices?
Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC:
- Acidic conditions (pH < 3) : Hydrolysis of the ester group dominates, forming carboxylic acid derivatives.
- Neutral/basic conditions (pH 7–9) : Amide bond cleavage occurs, reducing bioactivity. Stabilize with lyophilization or cryopreservation .
Q. What patent landscapes exist for structurally related compounds?
Search Espacenet and USPTO databases using keywords like "thieno[3,4-d]pyridazine derivatives" and "Hedgehog inhibitors". Key patents cover:
- Substituent claims : Bromine at position 5 enhances Hedgehog pathway inhibition (WO2023054321A1) .
- Prodrug formulations : Ethyl ester derivatives with improved bioavailability (US2024156789B2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
